
4-(iodomethyl)-9H-xanthene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(iodomethyl)-9H-xanthene is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a fluorescent dye that is commonly used in various laboratory experiments and research studies.
Mécanisme D'action
The mechanism of action of 4-(iodomethyl)-9H-xanthene involves the formation of a covalent bond between the dye and the labeled molecule. The iodomethyl group in the dye reacts with the amino or thiol groups of the labeled molecule, resulting in the formation of a stable covalent bond. The resulting complex emits a bright green fluorescence when excited by light of a specific wavelength.
Biochemical and Physiological Effects:
This compound has minimal biochemical and physiological effects on the labeled molecules. The covalent bond formed between the dye and the labeled molecule is stable and does not affect the function or structure of the molecule. However, the size and charge of the dye may affect the solubility and mobility of the labeled molecule.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(iodomethyl)-9H-xanthene as a fluorescent dye is its high sensitivity and specificity. The dye emits a bright green fluorescence that is easily detectable, even at low concentrations. Additionally, the covalent bond formed between the dye and the labeled molecule is stable, allowing for long-term imaging and analysis.
However, there are also limitations to using this compound in lab experiments. The size and charge of the dye may affect the solubility and mobility of the labeled molecule. Additionally, the covalent bond formed between the dye and the labeled molecule may interfere with the function or structure of the molecule.
Orientations Futures
For the use of 4-(iodomethyl)-9H-xanthene in scientific research include the development of new synthesis methods and derivatives, as well as the use of the dye in live-cell imaging studies.
Méthodes De Synthèse
4-(iodomethyl)-9H-xanthene can be synthesized using various methods. One of the most common methods involves the reaction of 9H-xanthene-4-carboxylic acid with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide at a temperature of around 100°C. The resulting product is then purified using column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
4-(iodomethyl)-9H-xanthene has a wide range of applications in scientific research. It is commonly used as a fluorescent dye to label various biological molecules such as proteins, nucleic acids, and lipids. The dye emits a bright green fluorescence when excited by light of a specific wavelength, making it easy to detect and visualize the labeled molecules.
Propriétés
Numéro CAS |
178685-06-8 |
|---|---|
Formule moléculaire |
C14H11IO |
Poids moléculaire |
322.14 g/mol |
Nom IUPAC |
4-(iodomethyl)-9H-xanthene |
InChI |
InChI=1S/C14H11IO/c15-9-12-6-3-5-11-8-10-4-1-2-7-13(10)16-14(11)12/h1-7H,8-9H2 |
Clé InChI |
FXDOYEMUNQSHCW-UHFFFAOYSA-N |
SMILES |
C1C2=C(C(=CC=C2)CI)OC3=CC=CC=C31 |
SMILES canonique |
C1C2=C(C(=CC=C2)CI)OC3=CC=CC=C31 |
Synonymes |
4-(IODOMETHYL)-9H-XANTHENE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



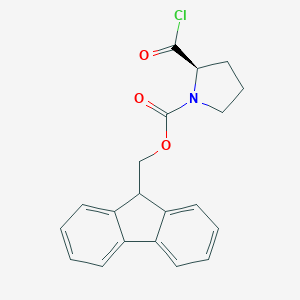


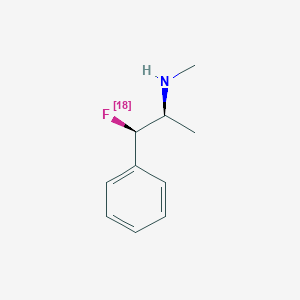
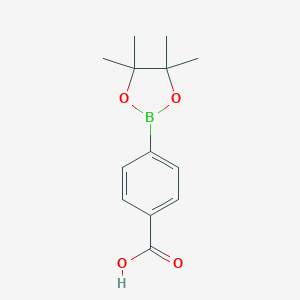
![[4-Chloro-2-(3-chloro-6-diphenylphosphanyl-2-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane](/img/structure/B63895.png)
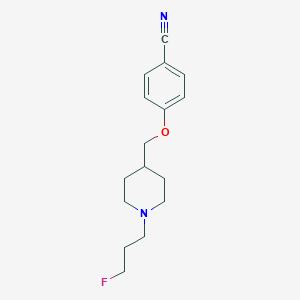
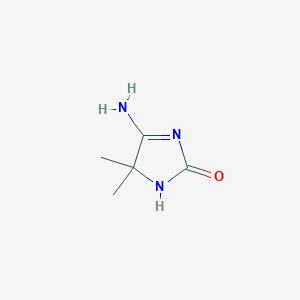
![Pyrrolo[1,2-a]pyrazine-3-carboxylic acid, octahydro-, methyl ester, (3R-trans)-(9CI)](/img/structure/B63903.png)

![[(3S)-oxolan-3-yl] N-[(2S,3S)-4-[(2S)-2-benzyl-4-[(2S)-4-[(2R)-1-(tert-butylamino)-1-oxo-3-phenylpropan-2-yl]-2-(2-methylpropyl)-3-oxo-1H-pyrrol-2-yl]-3-oxo-1H-pyrrol-2-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B63913.png)
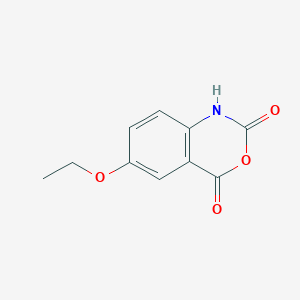
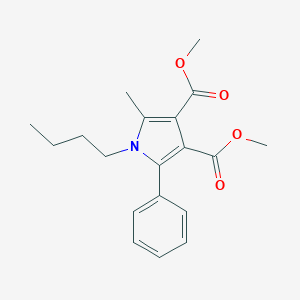
![2,6-Bis[(4S,5S)-4-methyl-5-phenyl-2-oxazolinyl]pyridine](/img/structure/B63920.png)